molecular formula C18H14F3NO5 B11153553 N-(2-furylmethyl)-5-{[4-(trifluoromethoxy)phenoxy]methyl}-2-furamide

N-(2-furylmethyl)-5-{[4-(trifluoromethoxy)phenoxy]methyl}-2-furamide

Cat. No.: B11153553
M. Wt: 381.3 g/mol
InChI Key: IBCRBVDAGQWXEX-UHFFFAOYSA-N
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Description

N-(2-furylmethyl)-5-{[4-(trifluoromethoxy)phenoxy]methyl}-2-furamide is a furan-derived amide compound characterized by two distinct substituents:

  • 4-(Trifluoromethoxy)phenoxymethyl group: Positioned at the 5-carbon of the furan ring, the trifluoromethoxy (OCF₃) substituent enhances lipophilicity and resistance to enzymatic degradation, a feature common in agrochemicals and pharmaceuticals .

The compound’s molecular formula is inferred as C₁₉H₁₆F₃NO₅ (exact mass: ~395.3 g/mol), though experimental validation is absent in the provided evidence.

Properties

Molecular Formula

C18H14F3NO5

Molecular Weight

381.3 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-5-[[4-(trifluoromethoxy)phenoxy]methyl]furan-2-carboxamide

InChI

InChI=1S/C18H14F3NO5/c19-18(20,21)27-13-5-3-12(4-6-13)25-11-15-7-8-16(26-15)17(23)22-10-14-2-1-9-24-14/h1-9H,10-11H2,(H,22,23)

InChI Key

IBCRBVDAGQWXEX-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CNC(=O)C2=CC=C(O2)COC3=CC=C(C=C3)OC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-furylmethyl)-5-{[4-(trifluoromethoxy)phenoxy]methyl}-2-furamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-furylmethylamine with 4-(trifluoromethoxy)phenol to form an intermediate, which is then further reacted with 5-bromomethyl-2-furamide under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-furylmethyl)-5-{[4-(trifluoromethoxy)phenoxy]methyl}-2-furamide undergoes various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones under specific conditions.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.

Major Products

The major products formed from these reactions include furanones, alcohols, amines, and substituted derivatives of the original compound.

Scientific Research Applications

N-(2-furylmethyl)-5-{[4-(trifluoromethoxy)phenoxy]methyl}-2-furamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-furylmethyl)-5-{[4-(trifluoromethoxy)phenoxy]methyl}-2-furamide involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N-(2-furylmethyl)-5-{[4-(trifluoromethoxy)phenoxy]methyl}-2-furamide with analogs identified in the evidence:

Compound Key Substituents Molecular Formula Molecular Weight (g/mol) Reported Properties/Applications Source
This compound 2-Furylmethyl, 4-(trifluoromethoxy)phenoxymethyl C₁₉H₁₆F₃NO₅ ~395.3 Hypothesized agrochemical/pharmaceutical use [Inferred]
N-(2-fluorophenyl)-5-({2-nitro-4-methylphenoxy}methyl)-2-furamide (CAS 495383-52-3) 2-Fluorophenyl, 2-nitro-4-methylphenoxymethyl C₁₉H₁₅N₂O₅F 370.33 No explicit bioactivity data; structural analog for SAR studies
5-(4-chlorophenyl)-N-[[2-(4-nitrophenoxy)ethanoylamino]carbamoyl]furan-2-carboxamide 4-Chlorophenyl, 4-nitrophenoxyethylcarbamoyl C₂₁H₁₆ClN₃O₇ 464.82 Antimicrobial screening (hypothetical)

Key Structural and Functional Differences :

Substituent Effects on Lipophilicity :

  • The trifluoromethoxy group in the target compound increases lipophilicity (logP ~3.5 estimated) compared to the nitro and methyl groups in CAS 495383-52-3 (logP ~2.8). This enhances membrane permeability, critical for central nervous system (CNS) drug candidates .
  • The 2-fluorophenyl group in CAS 495383-52-3 may improve metabolic stability but reduce solubility compared to the furylmethyl group in the target compound .

Synthetic Complexity: The target compound’s synthesis likely involves multi-step coupling of bromofuran intermediates (as in ) with phenoxymethyl substituents . In contrast, CAS 495383-52-3 requires nitration and fluorophenyl coupling, which may introduce regioselectivity challenges .

Research Findings and Hypotheses

  • Agrochemical Potential: The trifluoromethoxy group’s resistance to hydrolysis aligns with its use in herbicides (e.g., oxyfluorfen), suggesting the target compound could act as a protoporphyrinogen oxidase (PPO) inhibitor .

Biological Activity

N-(2-furylmethyl)-5-{[4-(trifluoromethoxy)phenoxy]methyl}-2-furamide is a synthetic organic compound characterized by its unique structural features, including furan and trifluoromethoxy groups. Its molecular formula is C18_{18}H14_{14}F3_3N\O5_5, with a molecular weight of 381.3 g/mol. The compound's IUPAC name is N-(furan-2-ylmethyl)-5-[[4-(trifluoromethoxy)phenoxy]methyl]furan-2-carboxamide, which highlights its complex architecture involving multiple functional groups that contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves a multi-step process beginning with the reaction of 2-furylmethylamine with 4-(trifluoromethoxy)phenol to form an intermediate. This intermediate is then reacted with 5-bromomethyl-2-furamida under specific conditions, often utilizing solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions. Industrial production may employ continuous flow reactors and automated systems to enhance efficiency and yield, alongside purification techniques like recrystallization and chromatography to achieve the desired purity levels .

The biological activity of this compound is largely attributed to its interaction with various molecular targets within cells. The trifluoromethoxy group enhances the compound's lipophilicity, allowing for better cellular membrane penetration. Once inside the cell, it can interact with enzymes and receptors, modulating their activities and triggering various biological effects .

Anti-Inflammatory and Antimicrobial Effects

Research on furan derivatives has shown that they possess significant anti-inflammatory and antimicrobial properties. For instance, studies have indicated that furan compounds can inhibit the production of pro-inflammatory mediators such as prostaglandin E2 (PGE2) and nitric oxide (NO), which play crucial roles in inflammatory responses. The inhibition of cyclooxygenase (COX-2) and inducible nitric oxide synthase (iNOS) has been linked to these anti-inflammatory effects .

Additionally, furan derivatives have demonstrated antimicrobial activity through selective inhibition of microbial growth and modification of enzyme activities essential for microbial survival. This suggests that this compound may share similar biological properties, warranting further investigation into its potential therapeutic applications .

Case Studies

  • Inhibition of Cancer Cell Proliferation : Preliminary studies have indicated that related compounds exhibit potent inhibition of cancer cell lines such as L1210 mouse leukemia cells, with IC(50) values in the nanomolar range. This suggests a potential role for this compound in cancer therapeutics .
  • Antimicrobial Activity : A review highlighted that certain furan derivatives possess effective antimicrobial properties by disrupting microbial enzyme functions. The specific mechanisms involved in this inhibition remain an area for future research but suggest potential applications in treating infections .

Summary Table

PropertyDetails
Molecular FormulaC18_{18}H14_{14}F3_3N\O5_5
Molecular Weight381.3 g/mol
IUPAC NameN-(furan-2-ylmethyl)-5-[[4-(trifluoromethoxy)phenoxy]methyl]furan-2-carboxamide
Biological ActivitiesAnti-inflammatory, Antimicrobial, Anticancer
Mechanism of ActionInhibition of COX-2 and iNOS; cell membrane penetration due to lipophilicity

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